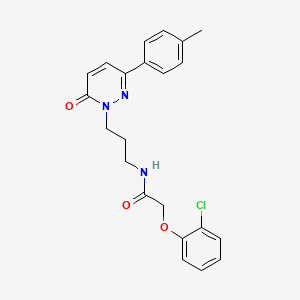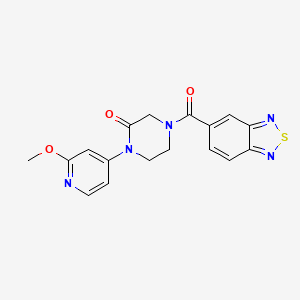![molecular formula C19H15FN4O B2357011 1-(4-fluorophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 852450-96-5](/img/structure/B2357011.png)
1-(4-fluorophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-fluorophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their anticancer activity against various human tumor cell lines . They have shown promising results in inhibiting EGFR and ErbB2 kinases, which are implicated in many types of human cancers .
Synthesis Analysis
The synthesis of this compound involves a well-stirred solution of a precursor compound in formic acid, which is heated under reflux for 12 hours . After cooling down, the formed precipitate is collected .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one core, which is substituted at the 1-position with a 4-fluorophenyl group and at the 5-position with a 4-methylbenzyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its anticancer activity. It has been found to inhibit EGFR and ErbB2 kinases at sub-micromolar levels . This dual inhibition causes induction of apoptosis, which is confirmed by a significant increase in the level of active caspase-3 .
Aplicaciones Científicas De Investigación
Antifungal Properties
This compound has been investigated for its antifungal activities. Researchers have synthesized derivatives of pyrazolo[3,4-d]pyrimidin-4-one and evaluated their efficacy against fungal pathogens. Most of these derivatives exhibited moderate to high in vitro antifungal activity .
CDK2 Inhibition
The pyrazolo[3,4-d]pyrimidin-4-one scaffold has been explored as a potential CDK2 (cyclin-dependent kinase 2) inhibitor. By analyzing common motifs found in known inhibitors, researchers virtually screened designed compounds for their inhibitory activity. These efforts aim to develop novel CDK2 inhibitors for potential therapeutic applications .
Rare and Unique Chemical Collection
Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. However, it’s important to note that analytical data for this product are not collected by Sigma-Aldrich. Buyers assume responsibility to confirm product identity and purity .
Mecanismo De Acción
The mechanism of action of this compound is related to its ability to inhibit EGFR and ErbB2 kinases . These kinases are involved in a cascade of events that control diverse biological processes such as proliferation, differentiation, migration, and apoptosis . Thus, the inhibition of these kinases by this compound can lead to the induction of apoptosis and cell cycle arrest, which can inhibit the growth of cancer cells .
Direcciones Futuras
The future directions for the research on this compound could involve further exploration of its anticancer activity against a wider range of human tumor cell lines. Additionally, studies could be conducted to optimize its synthesis and improve its potency and selectivity towards EGFR and ErbB2 kinases . Furthermore, in vivo studies could be conducted to evaluate its efficacy and safety in animal models of cancer .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c1-13-2-4-14(5-3-13)11-23-12-21-18-17(19(23)25)10-22-24(18)16-8-6-15(20)7-9-16/h2-10,12H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUWCPNYLDVCMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24812279 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Fluorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2356928.png)
![5-chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B2356929.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2356930.png)
![2-[1-Benzylbenzimidazol-2-yl]propan-2-ol](/img/structure/B2356931.png)
![2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B2356932.png)


![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-octylpurine-2,6-dione](/img/no-structure.png)
![2-isopropyl-5-[(4-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2356938.png)


![1-[4-(Heptyloxy)phenyl]ethanone](/img/structure/B2356945.png)
![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2356946.png)
![[2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(4-oxo-3H-phthalazin-1-yl)acetate](/img/structure/B2356949.png)